4-(Aminomethyl)-3-fluorobenzenesulfonamide
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Overview
Description
4-(Aminomethyl)-3-fluorobenzenesulfonamide is an organic compound that belongs to the class of benzenesulfonamides This compound is characterized by the presence of an aminomethyl group and a fluorine atom attached to a benzene ring, along with a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)-3-fluorobenzenesulfonamide typically involves multi-step organic reactions. One common method includes the nitration of a precursor compound, followed by reduction to introduce the amino group. The fluorine atom is usually introduced through halogenation reactions. The sulfonamide group can be added via sulfonation reactions using sulfonyl chlorides under basic conditions .
Industrial Production Methods
Industrial production of this compound often employs optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
4-(Aminomethyl)-3-fluorobenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced back to the amino group.
Substitution: The fluorine atom can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include nitro derivatives, reduced amines, and substituted benzenesulfonamides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-(Aminomethyl)-3-fluorobenzenesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 4-(Aminomethyl)-3-fluorobenzenesulfonamide involves its interaction with specific molecular targets. One of the primary targets is the enzyme carbonic anhydrase, which it inhibits by binding to the active site. This inhibition disrupts the enzyme’s normal function, leading to various biological effects. The compound may also interact with other proteins and pathways, contributing to its overall pharmacological profile .
Comparison with Similar Compounds
Similar Compounds
4-(Aminomethyl)benzoic acid: Similar in structure but lacks the fluorine atom and sulfonamide group.
4-(Aminomethyl)fluorescein: Contains a fluorescein moiety instead of the benzene ring.
4-(2-Aminoethyl)benzenesulfonamide: Similar sulfonamide structure but with an ethyl group instead of a fluorine atom
Uniqueness
4-(Aminomethyl)-3-fluorobenzenesulfonamide is unique due to the presence of both the fluorine atom and the sulfonamide group, which confer distinct chemical properties and biological activities. The fluorine atom enhances the compound’s stability and lipophilicity, while the sulfonamide group is crucial for its enzyme inhibitory activity .
Properties
Molecular Formula |
C7H9FN2O2S |
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Molecular Weight |
204.22 g/mol |
IUPAC Name |
4-(aminomethyl)-3-fluorobenzenesulfonamide |
InChI |
InChI=1S/C7H9FN2O2S/c8-7-3-6(13(10,11)12)2-1-5(7)4-9/h1-3H,4,9H2,(H2,10,11,12) |
InChI Key |
UVXGDJYWCWMFQG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)N)F)CN |
Origin of Product |
United States |
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